molecular formula C17H18N4OS B7951241 7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one

7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7951241
M. Wt: 326.4 g/mol
InChI Key: CRMFRAHQOFKWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the target molecule into the non-polar cavity of cyclodextrins under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or biological activities. The comparison can reveal differences in properties, such as potency, selectivity, and stability, which can be crucial for specific applications .

List of Similar Compounds

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

These compounds share structural similarities with this compound but may differ in their specific properties and applications.

Properties

IUPAC Name

7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-3-2-4-12(9-11)13-10-23-15-14(13)19-17(20-16(15)22)21-7-5-18-6-8-21/h2-4,9-10,18H,5-8H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMFRAHQOFKWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2NC(=NC3=O)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CSC3=C2NC(=NC3=O)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.